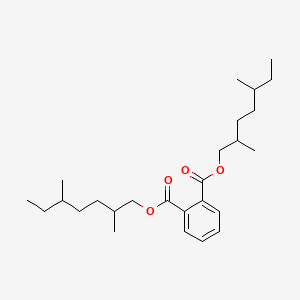
Bis(2,5-dimethylheptyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dimethylheptyl) phthalate: is an organic compound with the molecular formula C26H42O4 . It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics . This compound is characterized by its two 2,5-dimethylheptyl groups attached to the phthalate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethylheptyl) phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-dimethylheptyl) phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2,5-dimethylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2,5-dimethylheptyl) phthalate is used as a plasticizer in the production of flexible plastics. It is also studied for its chemical properties and reactivity in various organic synthesis reactions .
Biology and Medicine: Research has shown that phthalates, including this compound, can have biological effects, such as endocrine disruption. Studies are ongoing to understand the impact of these compounds on human health and their potential use in medical applications .
Industry: In the industrial sector, this compound is used in the manufacture of a wide range of products, including adhesives, coatings, and sealants. Its role as a plasticizer makes it valuable in producing flexible PVC products .
Mechanism of Action
Bis(2,5-dimethylheptyl) phthalate exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound can bind to hormone receptors, such as estrogen receptors, and activate or inhibit their signaling pathways . This interaction can lead to various biological effects, including reproductive and developmental toxicity .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl groups.
Diisononyl phthalate (DINP): Used as a plasticizer with a longer carbon chain.
Diisodecyl phthalate (DIDP): Similar to DINP but with an even longer carbon chain.
Uniqueness: Bis(2,5-dimethylheptyl) phthalate is unique due to its specific alkyl groups, which provide distinct physical and chemical properties compared to other phthalates. These properties can influence its plasticizing efficiency, compatibility with different polymers, and potential biological effects .
Properties
CAS No. |
85391-48-6 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
bis(2,5-dimethylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-7-19(3)13-15-21(5)17-29-25(27)23-11-9-10-12-24(23)26(28)30-18-22(6)16-14-20(4)8-2/h9-12,19-22H,7-8,13-18H2,1-6H3 |
InChI Key |
ABJMNVCTWJQTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















